Cas no 879588-38-2 (2-2-(dimethylamino)ethyl-1-(2-fluorophenyl)-6-methoxy-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione)

2-2-(dimethylamino)ethyl-1-(2-fluorophenyl)-6-methoxy-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione structure
879588-38-2 structure
Product Name:2-2-(dimethylamino)ethyl-1-(2-fluorophenyl)-6-methoxy-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione
CAS No:879588-38-2
MF:C22H21FN2O4
MW:396.411549329758
CID:6308977
PubChem ID:4870367
Update Time:2025-07-15

2-2-(dimethylamino)ethyl-1-(2-fluorophenyl)-6-methoxy-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione Chemical and Physical Properties

Names and Identifiers

    • 2-2-(dimethylamino)ethyl-1-(2-fluorophenyl)-6-methoxy-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione
    • AKOS016184767
    • 879588-38-2
    • 2-[2-(dimethylamino)ethyl]-1-(2-fluorophenyl)-6-methoxy-1H-chromeno[2,3-c]pyrrole-3,9-dione
    • Z336483542
    • F3227-1762
    • AKOS002311521
    • Inchi: 1S/C22H21FN2O4/c1-24(2)10-11-25-19(14-6-4-5-7-16(14)23)18-20(26)15-9-8-13(28-3)12-17(15)29-21(18)22(25)27/h4-9,12,19H,10-11H2,1-3H3
    • InChI Key: UPMLPUSYWOKUDQ-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1C1C2C(C3C=CC(=CC=3OC=2C(N1CCN(C)C)=O)OC)=O

Computed Properties

  • Exact Mass: 396.14853532g/mol
  • Monoisotopic Mass: 396.14853532g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 5
  • Complexity: 694
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 59.1Ų

2-2-(dimethylamino)ethyl-1-(2-fluorophenyl)-6-methoxy-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione Pricemore >>

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Additional information on 2-2-(dimethylamino)ethyl-1-(2-fluorophenyl)-6-methoxy-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione

Comprehensive Analysis of 2-[2-(Dimethylamino)ethyl]-1-(2-fluorophenyl)-6-methoxy-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione (CAS No. 879588-38-2)

The compound 2-[2-(Dimethylamino)ethyl]-1-(2-fluorophenyl)-6-methoxy-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione, identified by its CAS No. 879588-38-2, represents a sophisticated heterocyclic molecule with significant potential in pharmaceutical and material science research. Its intricate structure combines a chromeno[2,3-c]pyrrole core with a 2-fluorophenyl substituent and a dimethylaminoethyl side chain, making it a subject of interest for drug discovery and organic synthesis. Researchers are particularly intrigued by its unique electronic properties, which may contribute to applications in fluorescence-based sensors or small-molecule inhibitors.

In recent years, the demand for novel heterocyclic compounds has surged, driven by advancements in targeted therapy and precision medicine. The fluorophenyl moiety in this compound aligns with current trends favoring halogenated pharmaceuticals, known for enhanced metabolic stability and bioavailability. Meanwhile, the dimethylaminoethyl group introduces potential cationic interactions, a feature leveraged in CNS drug design. These attributes position CAS No. 879588-38-2 as a candidate for addressing challenges in neurodegenerative disease research or GPCR modulation.

Synthetic routes to 2-[2-(Dimethylamino)ethyl]-1-(2-fluorophenyl)-6-methoxy-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione often involve Pd-catalyzed cross-coupling or microwave-assisted cyclization, reflecting modern green chemistry principles. Analytical characterization typically employs LC-MS and NMR spectroscopy, with computational studies (DFT calculations) predicting its HOMO-LUMO gap for optoelectronic applications. Such multidisciplinary approaches resonate with the growing integration of AI-driven molecular modeling in chemical research.

From a commercial perspective, CAS No. 879588-38-2 caters to niche markets in high-value intermediates and research chemicals. Its scarcity in public databases fuels inquiries about custom synthesis services and structure-activity relationship (SAR) studies. Safety data sheets emphasize standard laboratory precautions, though its low acute toxicity profile (predicted via ADMET algorithms) facilitates handling compared to traditional polycyclic aromatic systems.

Emerging discussions link this compound’s chromenopyrrole scaffold to photodynamic therapy (PDT) research, coinciding with rising Google searches for "non-toxic photosensitizers" and "tumor-selective agents". Patent landscapes reveal unpublished applications in kinase inhibition, aligning with industry focus on cancer immunotherapy adjuvants. These connections enhance its relevance in both academic and industrial settings.

Environmental considerations highlight the compound’s moderate biodegradability and low bioaccumulation risk, addressing concerns about persistent organic pollutants (POPs). Regulatory filings suggest compliance with REACH and FDA screening protocols, though specific GMP status remains undisclosed. Such transparency meets growing demand for sustainable chemical innovation—a top priority among ESG-conscious investors.

Future research directions may explore its supramolecular chemistry potential, particularly in host-guest systems for molecular recognition. The compound’s methoxy group offers derivatization opportunities, while its fluorine atom could enable 18F-labeling for PET imaging probes. These prospects make 879588-38-2 a versatile building block in translational medicine pipelines.

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